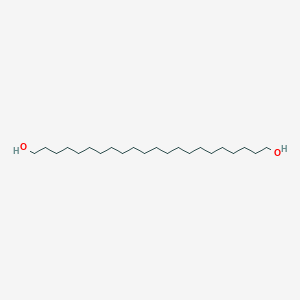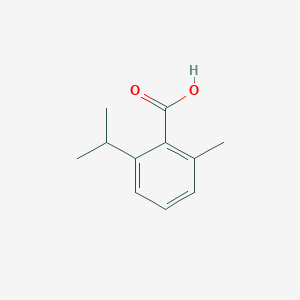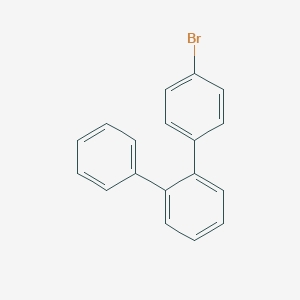
Isomagnolon
Übersicht
Beschreibung
Isomagnolone is a natural product isolated from the plant Illicium burmanicum. It is known for its anti-inflammatory properties and has been the subject of various scientific studies due to its potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Isomagnolon hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um das Verhalten von Neolignanen zu untersuchen. In Biologie und Medizin wurde es auf seine entzündungshemmenden und antimikrobiellen Eigenschaften untersucht. Es hat sich gezeigt, dass es bei der Behandlung von Erkrankungen wie Entzündungen und Infektionen, die durch Methicillin-resistente Staphylococcus aureus (MRSA) verursacht werden, Potenzial hat. In der Industrie wird es bei der Entwicklung neuer Arzneimittel und Therapeutika eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es entfaltet seine entzündungshemmenden Wirkungen, indem es die Produktion proinflammatorischer Zytokine hemmt und die Aktivität von Enzymen, die an der Entzündungsreaktion beteiligt sind, reduziert. Die Verbindung stört auch die bakteriellen Zellmembranen, was zu einer erhöhten Produktion reaktiver Sauerstoffspezies (ROS) und zum Auslaufen von Proteinen und DNA führt, was zu seiner antimikrobiellen Aktivität beiträgt .
Wirkmechanismus
Isomagnolone is a natural product isolated from Illicium burmanicum . It has been recognized for its anti-inflammatory activity . This article will delve into the mechanism of action of Isomagnolone, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Given its anti-inflammatory activity , it can be inferred that it likely interacts with components of the inflammatory response in the body
Mode of Action
Its anti-inflammatory activity suggests that it may interact with and modulate the function of proteins or enzymes involved in the inflammatory response
Biochemical Pathways
The specific biochemical pathways affected by Isomagnolone are not clearly defined in the available literature. Given its anti-inflammatory activity, it is plausible that it impacts pathways related to inflammation. These could include the cyclooxygenase pathway, which is commonly targeted by anti-inflammatory drugs . .
Result of Action
Isomagnolone has been reported to exhibit anti-inflammatory activity . This suggests that the compound may modulate the inflammatory response at the molecular and cellular levels, potentially leading to a reduction in inflammation-related symptoms. The exact molecular and cellular effects of Isomagnolone’s action are yet to be fully understood and warrant further investigation.
Biochemische Analyse
Biochemical Properties
Isomagnolone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, Isomagnolone interacts with proteins involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing its activity and promoting the expression of antioxidant genes . These interactions highlight the potential of Isomagnolone as a therapeutic agent in managing inflammation and oxidative stress.
Cellular Effects
Isomagnolone exerts various effects on different types of cells and cellular processes. In immune cells, Isomagnolone has been shown to modulate cell signaling pathways, leading to reduced production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In addition, Isomagnolone influences gene expression by activating transcription factors like Nrf2, which upregulates the expression of antioxidant genes . In terms of cellular metabolism, Isomagnolone has been found to enhance mitochondrial function and reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of Isomagnolone involves several key interactions at the molecular level. Isomagnolone binds to the active sites of cyclooxygenase and lipoxygenase enzymes, inhibiting their catalytic activity and reducing the synthesis of pro-inflammatory mediators . Additionally, Isomagnolone activates the Nrf2 pathway by promoting the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes . These molecular interactions underline the dual anti-inflammatory and antioxidant effects of Isomagnolone.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isomagnolone have been observed to change over time. Isomagnolone exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Isomagnolone maintains its anti-inflammatory and antioxidant effects in both in vitro and in vivo models . Prolonged exposure to Isomagnolone may lead to adaptive cellular responses, such as upregulation of detoxification enzymes, which could modulate its efficacy over time .
Dosage Effects in Animal Models
The effects of Isomagnolone vary with different dosages in animal models. At low to moderate doses, Isomagnolone effectively reduces inflammation and oxidative stress without causing significant adverse effects . At high doses, Isomagnolone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where the beneficial effects of Isomagnolone plateau at higher doses, indicating a need for careful dose titration .
Metabolic Pathways
Isomagnolone is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as cyclooxygenase and lipoxygenase, modulating the production of inflammatory mediators . Additionally, Isomagnolone influences the Nrf2 pathway, enhancing the expression of antioxidant genes and promoting cellular defense mechanisms against oxidative damage . These interactions highlight the role of Isomagnolone in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, Isomagnolone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Isomagnolone has been found to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its anti-inflammatory and antioxidant effects . The localization and accumulation of Isomagnolone are influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of Isomagnolone plays a crucial role in its activity and function. Isomagnolone is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory and oxidative stress pathways . Additionally, Isomagnolone can translocate to the nucleus, where it activates transcription factors like Nrf2, promoting the expression of antioxidant genes . The subcellular distribution of Isomagnolone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Isomagnolon kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Extraktion aus natürlichen Quellen wie Illicium burmanicum. Die Verbindung kann auch im Labor unter Verwendung organischer Synthesetechniken synthetisiert werden. Der Syntheseweg beinhaltet typischerweise die Verwendung von Kieselgel- und ODS-Säulenchromatographie, um die Verbindung zu isolieren und zu reinigen .
Analyse Chemischer Reaktionen
Isomagnolon unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Isomagnolon ähnelt anderen Neolignanen wie Magnolol, Honokiol und Obovatol. Es ist in seiner spezifischen molekularen Struktur und den besonderen biologischen Aktivitäten, die es zeigt, einzigartig. Zum Beispiel haben Magnolol und Honokiol ebenfalls entzündungshemmende Eigenschaften, aber this compound hat eine eindeutige antimikrobielle Aktivität gegen MRSA gezeigt, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht .
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-5-13-6-11-17(20)18(12-13)21-15-9-7-14(8-10-15)16(19)4-2/h3,6-12,20H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHHYWFCRQIOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186467 | |
| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155709-41-4 | |
| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155709-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Isomagnolone against bacteria?
A1: Isomagnolone and its synthetic analogs demonstrate potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) []. Research suggests that these compounds target the bacterial membrane, specifically binding to phosphatidylglycerol (PG) and cardiolipin (CL) []. This interaction disrupts the membrane integrity, leading to increased permeability and leakage of essential cellular components such as reactive oxygen species (ROS), proteins, and DNA []. This ultimately results in bacterial cell death.
Q2: What is the structure of Isomagnolone and how was it elucidated?
A2: Isomagnolone (C18H18O5) is a biphenylneolignan natural product. Its structure was elucidated using a combination of spectroscopic techniques, primarily 1H- and 13C-NMR, as well as two-dimensional (2D) NMR experiments []. These methods allowed researchers to determine the connectivity of atoms and functional groups within the molecule, ultimately leading to the structural characterization of Isomagnolone.
Q3: What are the potential applications of Isomagnolone in medicine and agriculture?
A3: Isomagnolone and its derivatives have shown promise as potential therapeutic agents against MRSA infections, presenting a potential alternative to combat the growing threat of antibiotic resistance []. Additionally, research into Isomagnolone analogs suggests potential applications in agriculture as broad-spectrum antimicrobial agents for plant disease control []. This highlights the versatility of this natural product scaffold and its potential across diverse fields.
Q4: How does the structure of Isomagnolone relate to its activity?
A4: While the exact structure-activity relationship (SAR) of Isomagnolone is still under investigation, research suggests that modifications to the core structure can significantly impact its antimicrobial activity, potency, and selectivity []. For instance, the conjugation of Isomagnolone with antimicrobial peptide (AMP) mimics has been shown to enhance its potency against MRSA []. This highlights the importance of understanding the SAR of Isomagnolone for the development of more effective and targeted antimicrobial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)



![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)




![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)
